molecular formula C26H26F3N3O2 B8474391 (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester CAS No. 956136-97-3

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester

Cat. No. B8474391
CAS RN: 956136-97-3
M. Wt: 469.5 g/mol
InChI Key: RCYGBTZMDNSHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C26H26F3N3O2 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

956136-97-3

Molecular Formula

C26H26F3N3O2

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate

InChI

InChI=1S/C26H26F3N3O2/c1-34-25(33)14-17-2-4-18(5-3-17)19-6-8-20(9-7-19)23-12-10-21(15-30-23)32-22-11-13-24(31-16-22)26(27,28)29/h6-13,15-18,32H,2-5,14H2,1H3

InChI Key

RCYGBTZMDNSHGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vial was charged with {4-[4-(5-bromo-pyridin-2-yl)-phenyl]-cyclohexyl}-acetic acid methyl ester (3.4 g, 8.8 mmol, 1.0 equiv), 3-amino-6-trifluoromethyl pyridine (2.1 g, 13.1 mmol, 1.2 equiv), cesium carbonate (7.1 g, 21.9 mmol, 2.5 equiv), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (X-Phos, 0.42 g, 0.88 mmol, 0.1 equiv) and palladium acetate (0.30 g, 0.44 mmol, 0.05 equiv) in 20 Ml of toluene/t-butanol (9:1). The suspension was sparged with nitrogen for 10 min, then heated to 150° C. under microwave heating for 45 min. The reaction was cooled to room temperature, partitioned between ethyl acetate and water. The organic extracts were washed with brine, then dried over sodium sulphate and concentrated in vacuo. Purification by silica gel chromatography afforded the title compound: 1H NMR (400 MHz, DMSO-d6) 1.10-1.21 (m, 1 H) 1.51 (qd, J=12.72, 2.78 Hz, 2 H) 1.70-1.87 (m, 5 H) 2.26 (d, J=6.57 Hz, 2 H) 2.50 (m, 1 H) 3.61 (s, 3 H) 7.33 (d, J=8.34 Hz, 2 H) 7.65 (d, J=2.53 Hz, 1 H) 7.67-7.74 (m, 2 H) 7.89 (d, J=8.59 Hz, 1 H) 7.95 (d, J=8.34 Hz, 2 H) 8.46 (d, J=2.53 Hz, 1 H) 8.54 (d, J=2.53 Hz, 1 H) 9.18 (s, 1 H); (M+H)+ 427.3.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
toluene t-butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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